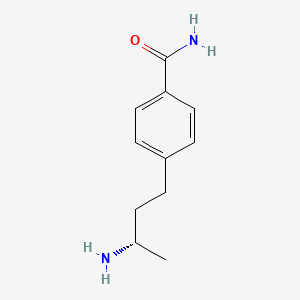

(S)-4-(3-Aminobutyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74249-09-5 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-[(3S)-3-aminobutyl]benzamide |

InChI |

InChI=1S/C11H16N2O/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8H,2-3,12H2,1H3,(H2,13,14)/t8-/m0/s1 |

InChI Key |

UMPFJWRYLQLSTG-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)C(=O)N)N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C(=O)N)N |

Origin of Product |

United States |

Contextualization Within the Benzamide Chemical Class

The benzamide (B126) chemical class is characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH₂). walshmedicalmedia.com This core structure serves as a versatile scaffold in medicinal chemistry, allowing for a wide array of substitutions that can modulate the compound's biological activity. Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org Derivatives of this parent compound are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. walshmedicalmedia.comontosight.ainanobioletters.com

The structural versatility of the benzamide scaffold enables it to form hydrogen bonds and engage in various interactions with biological targets like enzymes and receptors. This has led to the development of numerous benzamide-containing therapeutic agents. (S)-4-(3-Aminobutyl)benzamide is a specific derivative within this class, distinguished by the presence of a chiral (S)-3-aminobutyl group attached to the phenyl ring. This side chain introduces a stereocenter and a primary amine, features that can significantly influence its interaction with specific biological molecules.

Table 1: Physicochemical Properties of Benzamide and this compound

| Property | Benzamide | This compound |

|---|---|---|

| CAS Number | 55-21-0 wikipedia.org | 74249-09-5 letopharm.comguidechem.com |

| Molecular Formula | C₇H₇NO walshmedicalmedia.comwikipedia.org | C₁₁H₁₆N₂O letopharm.comguidechem.com |

| Molecular Weight | 121.14 g/mol walshmedicalmedia.com | 192.26 g/mol |

| Appearance | White solid / Colourless crystals wikipedia.org | Data not available |

| Boiling Point | 290 °C walshmedicalmedia.com | 356.4°C at 760 mmHg letopharm.com |

| Density | 1.08 g/cm³ walshmedicalmedia.com | 1.079 g/cm³ letopharm.com |

Significance of Enantiomeric Purity in Biomedical Research

Asymmetric Synthesis Approaches for Chiral Benzamides

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the formation of a racemic mixture. This is often a more efficient approach than resolution. Various catalytic methods have been developed for the asymmetric synthesis of chiral molecules, including chiral benzamides.

One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For instance, nickel-catalyzed reactions have been explored for the asymmetric synthesis of α-arylbenzamides, employing chiral bisimidazoline ligands to achieve high levels of stereocontrol. uzh.ch In such processes, the catalyst creates a chiral environment that favors the formation of one enantiomer over the other. uzh.ch Similarly, peptide-based catalysts have been used for the atropisomer-selective bromination of benzamides, demonstrating the potential of organocatalysis in creating chiral benzamide (B126) structures. nih.gov

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. researchgate.net For example, chiral N-tert-butanesulfinimines can undergo diastereoselective addition of organometallic reagents to create chiral amines with high yields and diastereoselectivities. researchgate.net The auxiliary can then be cleaved under mild conditions to yield the desired chiral amine, which can be a precursor to the final benzamide product. researchgate.net

Table 1: Examples of Asymmetric Synthesis Strategies for Chiral Amides

| Strategy | Catalyst/Reagent Type | Key Feature | Reference |

|---|---|---|---|

| Nickel-Catalyzed Hydroarylation | Chiral Bisimidazoline (BIm) Ligands | Achieves high enantiomeric excess (ee) for α-arylbenzamides under mild conditions. | uzh.ch |

| Peptide-Catalyzed Bromination | Simple Tetrapeptides | Creates atropisomeric benzamides through enantioselective electrophilic aromatic substitution. | nih.gov |

| Chiral Auxiliary Method | N-tert-Butanesulfinimines | Diastereoselective addition of organometallics followed by removal of the auxiliary to yield chiral amines. | researchgate.net |

Resolution of Racemic Mixtures for (S)-Enantiomer Isolation

When asymmetric synthesis is not feasible or desired, classical resolution of a racemic mixture is a common alternative, particularly in industrial processes. rsc.org This method involves separating the two enantiomers from a 50:50 mixture. researchgate.net The primary drawback is that, without a recycling step, 50% of the material (the unwanted enantiomer) is discarded. rsc.org

A standard method for resolution involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like fractional crystallization. rsc.org After separation, the desired diastereomeric salt is treated to remove the resolving agent, yielding the pure (S)-enantiomer.

Another powerful technique for separating enantiomers is chiral chromatography. wikipedia.orgchiralpedia.com This method utilizes a chiral stationary phase (CSP) within a chromatography column, most commonly in High-Performance Liquid Chromatography (HPLC). skpharmteco.comchromatographyonline.com The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. chromatographyonline.com This approach is widely used for both analytical assessment of enantiomeric purity and for preparative-scale separation of pure enantiomers. chiralpedia.com

Multi-Step Synthesis Strategies for Benzamide Moieties and Side Chains

Multi-step synthesis involves the construction of a target molecule through a sequence of chemical reactions. vapourtec.com This approach allows for the synthesis of complex compounds from simpler, readily available starting materials in a controlled manner. vapourtec.com For a molecule like this compound, a convergent synthesis might be employed where the benzamide moiety and the chiral side chain are prepared separately before being joined together.

A generalized pathway could involve:

Synthesis of the Benzamide Moiety: This can start from a precursor like 4-cyanobenzoic acid or a related derivative. Standard reactions are used to convert the starting material into a reactive form, such as an acyl chloride.

Synthesis of the Chiral Side Chain: The key step is the creation of the chiral amine. This could be achieved via asymmetric synthesis as described previously, or by starting with a chiral building block like a chiral amino acid. skpharmteco.comsigmaaldrich.com For example, a suitable chiral precursor can be chemically modified through a series of reactions to produce the (S)-3-aminobutyl side chain.

Coupling Reaction: The final step is the formation of the amide bond between the activated benzamide moiety (e.g., 4-(substituted)benzoyl chloride) and the chiral aminobutyl side chain. Amide bond formation is a robust and well-documented reaction in organic chemistry. rsc.org

This modular approach provides flexibility, as different analogues can be synthesized by simply changing the starting materials for either the benzamide portion or the side chain. acs.orgrsc.org

Advanced Analytical and Spectroscopic Techniques for Stereochemical Confirmation and Purity Assessment (e.g., NMR, Mass Spectrometry, Chromatography)

Confirming the identity, purity, and stereochemistry of the final product is a critical aspect of synthesis. A combination of advanced analytical techniques is employed for this purpose.

Chromatography: Chiral chromatography, especially HPLC with a chiral stationary phase, is the dominant technique for assessing enantiomeric purity. chiralpedia.comchromatographyonline.com It allows for the separation and quantification of the (S) and (R) enantiomers, enabling the determination of the enantiomeric excess (ee) of the product. chromatographyonline.com The method is highly sensitive and is a cornerstone of quality control for chiral compounds. americanpharmaceuticalreview.com Other chromatographic techniques like gas chromatography (GC) and thin-layer chromatography (TLC) can also be adapted for chiral separations. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules. nih.gov Techniques like ¹H and ¹³C NMR provide detailed information about the connectivity of atoms in the benzamide and side chain. ajol.infomdpi.com To determine the absolute configuration and enantiomeric purity by NMR, chiral derivatizing agents (CDAs) are often used. nih.govfrontiersin.org A CDA reacts with both enantiomers of the chiral amine to form a pair of diastereomers. nih.gov These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. nih.govfrontiersin.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation patterns. researchgate.netresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly coupled with mass spectrometry to analyze benzamide derivatives, confirming that the product has the correct mass. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.com

Table 2: Analytical Techniques for Characterization

| Technique | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| Chiral HPLC | Enantiomeric Purity Assessment | Separates and quantifies (S) and (R) enantiomers; determines enantiomeric excess (ee). | chiralpedia.comchromatographyonline.comamericanpharmaceuticalreview.com |

| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and connectivity of the molecule. | ajol.infomdpi.com |

| NMR with Chiral Derivatizing Agents | Stereochemical Confirmation | Assigns absolute configuration by creating diastereomers with distinct NMR signals. | nih.govnih.govfrontiersin.org |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Confirmation | Determines the molecular weight and elemental composition of the compound. | mdpi.comresearchgate.netresearchgate.net |

Investigations into Molecular Targets and Pharmacological Mechanisms of Benzamide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

This article focuses exclusively on the chemical compound (S)-4-(3-Aminobutyl)benzamide and its investigated interactions with several key molecular targets. The following sections detail the current state of research regarding its effects on various enzyme systems.

Carbonic Anhydrase Inhibition Mechanisms and Isoform Selectivity

Currently, there is no publicly available research in scientific literature that has investigated the potential of this compound as an inhibitor of carbonic anhydrase. Consequently, data regarding its inhibition mechanisms and selectivity for different carbonic anhydrase isoforms (such as CA I, II, VII, and IX) are not available. While studies have been conducted on other benzamide (B126) derivatives, particularly benzamide-4-sulfonamides, which have shown inhibitory activity against various carbonic anhydrase isoforms, these findings are not directly applicable to this compound due to structural differences.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) and Neurological Relevance

A review of the current scientific literature reveals no studies dedicated to the investigation of this compound as an inhibitor of either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Research into cholinesterase inhibitors from the broader benzamide class has explored different structural motifs, and as such, there is no data to suggest the neurological relevance of this compound in this context.

Aromatase Inhibition Research and Estrogen Biosynthesis Modulation

There is a lack of published research on the effects of this compound on aromatase activity and, by extension, its potential to modulate estrogen biosynthesis. While other benzamide-containing compounds have been explored as potential aromatase inhibitors for applications in oncology, these findings cannot be extrapolated to this compound.

Bruton's Tyrosine Kinase (Btk) Inhibition in B-cell Signaling Pathways

No scientific studies have been published that examine the inhibitory activity of this compound against Bruton's tyrosine kinase (Btk). The development of Btk inhibitors is an active area of research, particularly for B-cell malignancies and autoimmune diseases, with various chemical scaffolds being investigated. However, this compound has not been a subject of these investigations.

Cytochrome P450 Inhibition and Metabolic Activation Research

There is no available data from in vitro or in vivo studies to characterize the inhibitory potential of this compound on cytochrome P450 (CYP) enzymes. Research into the metabolic activation and drug-drug interaction potential of compounds often involves screening against major CYP isoforms, but such information for this compound is not present in the public domain.

Receptor Binding and Ligand-Receptor Interaction Investigations

The benzamide scaffold is a versatile pharmacophore that has been explored for its interaction with a wide range of biological targets. The specific derivative, this compound, is a subject of interest for its potential interactions with several key receptor systems implicated in neurotransmission and other physiological processes. This section delves into the research surrounding its putative and demonstrated interactions with various molecular targets.

Research into the activity of benzamide derivatives at serotonin (B10506) receptors has revealed that structural modifications significantly influence binding affinity and functional activity. Specifically, for the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological functions including gastrointestinal motility and cognitive processes, certain substituted benzamides have been identified as potent agonists. mdpi.com

While direct studies on this compound are not extensively available in the reviewed literature, structure-activity relationship (SAR) studies of related benzamide derivatives provide insights. For instance, a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides have been shown to exhibit high affinity for the 5-HT4 receptor. researchgate.net The nature of the substituent at the piperidine (B6355638) nitrogen is crucial for this activity. In the case of this compound, the aminobutyl side chain presents a primary amine, which differs from the tertiary amine within a piperidine ring found in many potent 5-HT4 agonists like cisapride. nih.gov The flexibility of the butyl chain in this compound, compared to the more rigid piperidine-based structures, would also influence its interaction with the 5-HT4 receptor binding pocket. Further empirical data are required to definitively characterize the 5-HT4 receptor agonism of this compound.

The benzamide class of compounds is well-known for its dopamine (B1211576) receptor antagonists, particularly at the D2 subtype. These agents are clinically significant in the treatment of psychosis. The structural features of benzamide derivatives are critical determinants of their affinity and selectivity for dopamine receptor subtypes.

Sigma receptors, which are divided into two main subtypes, σ1 and σ2, are intracellular proteins that have been implicated in a variety of cellular functions and are targets for potential therapeutics in neuropsychiatric disorders and cancer. nih.gov The benzamide scaffold has been identified as a promising framework for developing selective sigma receptor ligands. nih.gov

Research on substituted aminobutyl-benzamides has provided valuable data on their interaction with sigma receptors. nih.govnih.gov A study exploring the effects of structural modifications in the amine portion of these compounds revealed that both affinity and selectivity for σ1 and σ2 receptors are highly dependent on the nature of the amine. While many potent sigma ligands incorporate a cyclic amine, the binding affinity of an open-chained variant was also evaluated. nih.gov It was noted that constraining the nitrogen within a ring is key for exceptional σ2 receptor binding affinity and selectivity in some series. nih.gov

The aminobutyl side chain of this compound represents a flexible, open-chain structure. Based on the findings from related compounds, this flexibility might influence its binding affinity and selectivity profile for the σ1 and σ2 receptor subtypes. The precise binding affinities would need to be determined experimentally to fully characterize its interaction with sigma receptors.

Below is a table summarizing the binding affinities of some aminobutyl-benzamide analogs for sigma receptors, which can provide a comparative context.

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |

| Analog 1 | 583 ± 28 | Data not available | Data not available |

| Analog 2 | Data not available | 5,073 ± 82 | Data not available |

| Analog 3 | Data not available | Data not available | 1758 |

Note: The data presented is for related aminobutyl-benzamide analogs and not for this compound itself. The specific analogs are detailed in the cited source. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by endogenous trace amines and has emerged as a novel target for the treatment of neuropsychiatric disorders. utas.edu.au TAAR1 agonists can modulate dopaminergic and serotonergic systems, suggesting their therapeutic potential. utas.edu.au

Estrogen receptors (ERs) are key targets in the treatment of hormone-responsive cancers. The modulation of the interaction between ER and its coregulator proteins is a novel therapeutic strategy. nih.gov While some complex benzamide-containing molecules, such as tris-benzamides, have been investigated as estrogen receptor coregulator binding modulators, there is no direct evidence to suggest that a simple molecule like this compound would have this activity. nih.gov

Molecular Interaction Profiling with Proteins and Nucleic Acids

The comprehensive analysis of the molecular interactions of a small molecule with a wide array of proteins and nucleic acids can provide a deeper understanding of its pharmacological profile and potential off-target effects. For the benzamide class of molecules, it is understood that interactions are governed by factors such as hydrogen bonding and π-π stacking. nih.gov

Specific molecular interaction profiling studies for this compound are not extensively documented in the literature. However, computational and experimental methods can be employed to predict and characterize such interactions. Molecular docking studies, for instance, could predict the binding pose and affinity of this compound with various protein targets. The benzamide moiety itself can participate in hydrogen bonds via its amide group and engage in π-π stacking through its benzene (B151609) ring. nih.gov The flexible aminobutyl chain can adopt various conformations to fit into binding pockets and the primary amine is a potential site for salt bridge formation.

Regarding interactions with nucleic acids, some studies have shown that benzamide can bind to DNA, with a preference for coenzymic DNA associated with poly(ADP-ribose) polymerase. clevelandclinic.org This binding is thought to involve specific hydrogen bonds. Whether this compound shares this property would depend on how the aminobutyl substituent influences its ability to interact with the DNA structure. Further research is necessary to create a detailed molecular interaction profile for this specific compound.

Elucidation of Biological Pathways Affected by Benzamide Compounds

Research into benzamide derivatives has revealed their influence on a diverse array of biological pathways, underscoring their potential as therapeutic agents for a variety of diseases. These compounds have been shown to interact with key molecular targets, leading to the modulation of cellular signaling and metabolic processes. The following sections detail the specific pathways affected by various benzamide compounds, supported by research findings.

A significant area of investigation has been the impact of benzamide derivatives on pathways related to neurodegenerative diseases. Certain novel benzamide derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) demonstrated potent inhibitory activity against both AChE and BACE1. mdpi.com Molecular modeling suggests that these compounds may exert their inhibitory effect by increasing the stiffness and reducing the flexibility of the enzymes. mdpi.com

Another critical pathway modulated by benzamide derivatives is the Hedgehog signaling pathway, which is implicated in certain types of cancer. nih.gov A novel benzamide derivative, compound 10f, has been shown to significantly inhibit this pathway, demonstrating potency equivalent to or greater than GDC-0449, a known Hedgehog pathway inhibitor. nih.gov This compound was also found to potently inhibit the proliferation of a medulloblastoma cell line that is resistant to GDC-0449, indicating its potential for treating resistant cancers. nih.gov

Benzamide itself has been shown to affect fundamental cellular processes such as cell proliferation and energy metabolism. In cultured chick limb bud cells, benzamide, an inhibitor of poly (ADP-ribose) synthetase, was found to significantly increase cell proliferation and NAD levels and synthesis. nih.gov This suggests that benzamide can augment both cell proliferation and NAD synthesis during chondrocytic differentiation. nih.gov

In the context of metabolic disorders, particularly diabetes, benzamide derivatives have been investigated as glucokinase activators. nih.gov Glucokinase plays a crucial role in glucose metabolism and insulin (B600854) secretion. Computational studies on benzamide derivatives have aimed to identify potent glucokinase activators for the treatment of hyperglycemia. nih.gov Furthermore, certain benzamide derivatives have been found to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a factor in the development of both type 1 and type 2 diabetes. researchgate.net One such derivative, a 3-(N-piperidinyl)methyl benzamide, was shown to alleviate ER stress by suppressing the unfolded protein response (UPR) and apoptotic genes. researchgate.net

The antiproliferative activity of benzamide derivatives extends to their interaction with the cytoskeleton. Researchers have identified potent and orally active tubulin inhibitors among benzamide derivatives that target the colchicine (B1669291) binding site. nih.gov These compounds inhibit tubulin polymerization, leading to mitotic blockade and apoptosis in cancer cells. nih.gov

In the realm of infectious diseases, benzodioxane-benzamides have emerged as inhibitors of FtsZ, a key protein in bacterial cell division. mdpi.com By targeting FtsZ, these compounds disrupt the formation of the Z-ring, leading to failed cell division and bacterial lysis. mdpi.com This mechanism of action makes them promising candidates for the development of new antibiotics.

Furthermore, molecular docking studies have suggested that some benzamide derivatives may act as topoisomerase inhibitors. researchgate.net DNA topoisomerases are essential enzymes for DNA replication, transcription, and repair, making them significant targets for anticancer drugs. researchgate.net The studies indicated that certain benzamide derivatives have a higher affinity for Topoisomerase IIα. researchgate.net

The following table summarizes the research findings on the biological pathways affected by various benzamide compounds:

| Benzamide Derivative Class/Compound | Affected Biological Pathway/Target | Key Research Findings |

| Novel Benzamide Derivatives | Acetylcholinesterase (AChE) and β-secretase (BACE1) Inhibition | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent inhibition of both enzymes, potentially by increasing enzyme stiffness. mdpi.com |

| Compound 10f | Hedgehog Signaling Pathway | Significantly inhibited Hedgehog signaling and the proliferation of a GDC-0449-resistant medulloblastoma cell line. nih.gov |

| Benzamide | Cell Proliferation and NAD Metabolism | Increased cell proliferation and NAD synthesis in cultured chick limb bud cells. nih.gov |

| Various Benzamide Derivatives | Glucokinase Activation | Computational studies aim to develop potent glucokinase activators for diabetes treatment. nih.gov |

| 3-(N-piperidinyl)methyl Benzamide | Endoplasmic Reticulum (ER) Stress | Protected pancreatic β-cells from ER stress-induced dysfunction and death by suppressing the UPR. researchgate.net |

| Orally Active Tubulin Inhibitors | Tubulin Polymerization | Inhibited tubulin polymerization by targeting the colchicine binding site, leading to apoptosis in cancer cells. nih.gov |

| Benzodioxane-Benzamides | Bacterial Cell Division (FtsZ Inhibition) | Inhibited FtsZ polymerization, causing failed bacterial cell division and lysis. mdpi.com |

| Various Benzamide Derivatives | DNA Topoisomerase Activity | Molecular docking studies suggest potential as Topoisomerase IIα inhibitors for cancer therapy. researchgate.net |

Structure Activity Relationship Sar Studies of S 4 3 Aminobutyl Benzamide and Analogues

Impact of Substituent Modifications on Biological Activity and Binding Affinity

The biological activity and binding affinity of benzamide (B126) derivatives are significantly influenced by the nature and position of substituents on both the benzamide ring and the side chain. nih.gov Alterations to these parts of the molecule can affect properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate the strength and specificity of the interaction with the target receptor.

Research into various benzamide-containing compounds has revealed key insights. For instance, the introduction of fluorine atoms into the benzamide scaffold has been shown to increase binding affinity in certain contexts. nih.gov This is attributed to fluorine's ability to alter the electronic properties of the molecule and potentially form favorable interactions, such as hydrogen bonds, with the target protein. nih.gov In one study on a series of benzamide derivatives, fluoro-substituted compounds demonstrated a higher affinity for the human thalidomide (B1683933) binding domain (hTBD) compared to their non-fluorinated counterparts. nih.gov

Modifications to the amine portion of related aminobutyl-benzamides also play a crucial role. SAR studies on ligands for sigma (σ) receptors have highlighted that the amine serves as a key binding site, flanked by hydrophobic pockets that can tolerate bulk. nih.gov The specific arrangement and nature of the amine group, whether it's part of a constrained ring system or an open chain, can dramatically alter binding affinity and selectivity for different receptor subtypes. nih.gov For example, in a series of tetrahydroisoquinolinyl benzamides, the location of the nitrogen within a constrained ring was found to be essential for high σ2 receptor binding affinity and selectivity. nih.gov

The position of substituents on the benzamide ring is also a critical determinant of activity. Studies on benzamide and picolinamide (B142947) derivatives as cholinesterase inhibitors showed that changing the substitution pattern of a dimethylamine (B145610) side chain significantly influenced both the inhibitory activity and the selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The following table summarizes the general impact of substituent modifications on the biological activity of benzamide analogues based on trends observed in related compound series.

| Modification Site | Substituent Type | Observed Impact on Activity/Affinity | Potential Rationale |

|---|---|---|---|

| Benzamide Ring | Electron-withdrawing groups (e.g., -F, -CF3) | Can increase binding affinity. nih.gov | Alters electronic properties, may form specific interactions (e.g., hydrogen bonds). nih.gov |

| Benzamide Ring | Electron-donating groups (e.g., -CH3, -OCH3) | Variable effects, can either increase or decrease affinity depending on the target. nih.gov | Modifies electron density and steric profile. nih.gov |

| Aminobutyl Side Chain | Introduction of cyclic constraints on the amine | Can significantly increase affinity and selectivity. nih.gov | Reduces conformational flexibility, optimizing orientation for binding. |

| Aminobutyl Side Chain | Variation in alkyl chain length | Optimal length is crucial; deviations can lead to loss of potency. nih.gov | Ensures proper positioning of the amine and benzamide groups within the binding pocket. |

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets like receptors and enzymes. ijpsjournal.comijirset.com For chiral drugs, one enantiomer is often responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. nih.gov This principle holds true for (S)-4-(3-aminobutyl)benzamide, where the "(S)" designation indicates a specific stereochemical configuration at the chiral center in the aminobutyl side chain.

The importance of stereochemistry has been demonstrated in structurally related compounds. For instance, in studies of the anticonvulsant 4-amino-N-(alpha-methylbenzyl)benzamide, the individual stereoisomers showed different potencies. nih.gov After oral administration, the (S)-isomer was found to be 2.2 times more potent than the (R)-isomer in protecting against maximal electric shock-induced seizures. nih.gov This highlights that the specific spatial orientation of the substituents around the chiral center is critical for optimal interaction with the biological target.

The differential activity of enantiomers can be attributed to several factors:

Receptor Binding: Only one enantiomer may fit correctly into the binding site of a receptor, leading to a selective biological response. ijirset.com

Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different concentrations of each isomer at the target site. ijirset.com

Metabolism: The enzymes responsible for drug metabolism are also chiral and may process one enantiomer more rapidly than the other. ijirset.com

In the context of this compound, the (S)-configuration likely orients the aminobutyl group and the benzamide moiety in a conformation that is optimal for binding to its molecular target. The alternative (R)-configuration would present a different three-dimensional shape, which may not bind as effectively, leading to lower efficacy and/or selectivity. The development of single-enantiomer drugs, such as (S)-citalopram, has shown that isolating the more active stereoisomer can lead to improved therapeutic profiles and better tolerability compared to the racemic mixture. nih.gov

The following table illustrates the general principle of stereochemical influence on pharmacological parameters.

| Stereoisomer | Receptor Fit | Pharmacological Efficacy | Selectivity | Example from Related Compound nih.gov |

|---|---|---|---|---|

| (S)-Isomer (Eutomer) | Optimal/High Affinity | Higher Potency | Often Higher | 2.2x more potent in MES test (oral) |

| (R)-Isomer (Distomer) | Suboptimal/Low Affinity | Lower Potency or Inactive | Often Lower | Less potent |

| Racemic Mixture (1:1) | Average of both isomers | Potency may be reduced by the less active isomer | May be lower than the pure eutomer | Represents the combined effect of both isomers |

Design of Conformationally Restricted Analogues for Enhanced Activity

A common strategy in medicinal chemistry to enhance the potency and selectivity of a lead compound is to reduce its conformational flexibility. nih.gov Flexible molecules can adopt numerous shapes, and only a fraction of these may be the "active" conformation that binds to the biological target. By designing conformationally restricted analogues, the molecule is "locked" into a shape that more closely resembles the active conformation, which can lead to a more favorable binding entropy and thus higher affinity. nih.gov

For analogues of this compound, this can be achieved by incorporating the flexible aminobutyl side chain into a rigid ring system, such as a piperidine (B6355638) or azetidine (B1206935). This approach aims to fix the relative orientation of the essential pharmacophoric elements—the basic amine and the benzamide group.

Studies on related 4-amino-2-(aryl)-butylbenzamides as neurokinin-2 (NK2) receptor antagonists explored this strategy. nih.gov Researchers replaced flexible amine moieties with more rigid piperidine and azetidine structures. nih.gov These efforts led to the identification of potent analogues, although in some specific series, the introduction of further conformational constraints did not always offer a potency advantage, indicating that a certain degree of flexibility might be required for optimal interaction in some cases. nih.gov

The benefits of conformational restriction include:

Enhanced Potency: By pre-organizing the molecule in its bioactive conformation, the entropic penalty of binding is reduced.

Improved Selectivity: A rigid structure may fit well into the intended target's binding site but poorly into the binding sites of off-target proteins, leading to higher selectivity.

Better Pharmacokinetic Properties: Reduced flexibility can sometimes lead to improved metabolic stability and oral bioavailability.

The table below provides examples of how conformational restriction can be applied to the aminobutylbenzamide scaffold.

| Flexible Moiety | Conformationally Restricted Analogue | Design Rationale | Expected Outcome |

|---|---|---|---|

| Aminobutyl chain | Aminopiperidine ring | Incorporate the amine and part of the alkyl chain into a piperidine ring. | Increased rigidity, potentially enhanced binding affinity and selectivity. |

| Aminobutyl chain | Aminoazetidine ring | Use a smaller, more constrained azetidine ring system. nih.gov | Further restriction of conformational freedom. nih.gov |

| Benzamide C-N bond | Cyclized benzamide-amine system | Create a fused ring system involving the benzamide and the side chain. | Severely restrict rotational freedom to lock in a specific conformation. |

Scaffold Modification and Bioisosteric Replacements in Benzamide Design

Scaffold modification and bioisosteric replacement are powerful tools used to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space. nih.govresearchgate.net A bioisostere is a functional group or molecule that has similar chemical or physical properties to another and which produces broadly similar biological effects. ufrj.br

Scaffold Hopping: This involves replacing the central benzamide core with a different chemical framework that maintains the essential three-dimensional arrangement of the key binding groups. This can lead to the discovery of novel chemotypes with potentially improved properties or different intellectual property profiles. nih.gov

Bioisosteric Replacements: These are more subtle modifications where specific functional groups are swapped.

Amide Bond Replacements: The amide bond in the benzamide moiety is crucial for the structure but can be susceptible to metabolic cleavage. Replacing it with more stable bioisosteres like 1,2,3-triazoles, oxadiazoles, or ureas can improve metabolic stability while maintaining the necessary hydrogen bonding capabilities. nih.gov For example, the replacement of an amide with a 1,2,3-triazole has been shown to improve neuroprotective activity in some compound series. nih.gov

Aromatic Ring Replacements: The benzene (B151609) ring of the benzamide can be replaced with other aromatic heterocycles (e.g., pyridine, pyrimidine, thiophene). nih.gov This can alter the molecule's electronic properties, solubility, and potential for specific interactions (e.g., hydrogen bonding via a ring nitrogen). nih.govnih.gov For instance, studies on cholinesterase inhibitors showed that picolinamide (a pyridine-based analogue) derivatives were more potent than the corresponding benzamide derivatives. nih.gov

The following table summarizes common bioisosteric replacements relevant to the benzamide scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference Example Class |

|---|---|---|---|

| Amide (-CO-NH-) | 1,2,3-Triazole | Improve metabolic stability, maintain similar geometry and H-bonding potential. nih.gov | Imatinib analogues nih.gov |

| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Enhance metabolic stability while mimicking amide electronics. nih.gov | DPP-4 inhibitors nih.gov |

| Benzene Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter electronics and solubility. nih.gov | Cholinesterase inhibitors nih.gov |

| Benzene Ring | Thiophene Ring | Modify lipophilicity and metabolic profile. nih.gov | General drug design nih.gov |

| Carboxylic Acid | Tetrazole | Mimic the acidic proton and charge distribution with improved metabolic stability and oral absorption. | General drug design ufrj.br |

Preclinical Research Paradigms for Exploring Biological Activities of Benzamide Derivatives

In Vitro Efficacy Assessments in Disease Models

Initial screening of benzamide (B126) derivatives typically involves a battery of in vitro assays designed to assess their biological activity in controlled, non-living systems, such as cell cultures or with isolated enzymes.

The antimicrobial potential of novel benzamide derivatives is a significant area of investigation, driven by the rising threat of drug-resistant pathogens. nanobioletters.com Research paradigms to evaluate these properties commonly involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

For instance, studies on various synthesized N-benzamide derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com One study highlighted that compound 5a showed excellent activity against Bacillus subtilis and Escherichia coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c were effective against E. coli and B. subtilis. nanobioletters.com Another investigation into small aminobenzamide derivatives, designed as mimics of marine natural products, identified compound E23 as a highly potent agent. nih.gov It displayed MIC values of 0.5-2 µg/mL against several Gram-positive strains, including methicillin-resistant Staphylococcus epidermidis (MRSE), and was also effective against multi-resistant Gram-negative bacteria. nih.gov

These investigations showcase a common preclinical strategy: synthesizing a library of related compounds and screening them to identify the most potent derivatives and establish preliminary structure-activity relationships.

Table 1: In Vitro Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

| E23 | Gram-positive strains (incl. MRSE) | Not Reported | 0.5 - 2 | nih.gov |

The anti-inflammatory potential of benzamide derivatives is often assessed using in vitro models that measure the inhibition of key inflammatory processes. Common assays include the heat-induced bovine serum albumin (BSA) denaturation assay, which models protein denaturation seen in inflammation, and the hypotonicity-induced human erythrocyte membrane lysis assay, which assesses membrane stabilization capabilities. phcogj.com

For example, a study on novel N-phenylcarbamothioylbenzamides evaluated their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov In this research, compounds 1e and 1h were found to be potent inhibitors of PGE2, with levels reduced to 68.32 pg/mL and 54.15 pg/mL, respectively, compared to a placebo group level of 530.13 pg/mL. nih.gov This level of inhibition was comparable to or, in the case of compound 1h , greater than that of the reference drug indomethacin (B1671933). nih.gov Such assays are crucial for identifying compounds that can modulate inflammatory pathways.

Table 2: In Vitro PGE2 Inhibition by N-phenylcarbamothioylbenzamide Derivatives

| Compound | PGE2 Level (pg/mL) | Reference |

|---|---|---|

| 1e | 68.32 | nih.gov |

| 1h | 54.15 | nih.gov |

| Indomethacin (Reference) | 96.13 | nih.gov |

| Placebo | 530.13 | nih.gov |

The evaluation of anticancer activity is a cornerstone of benzamide research. The primary in vitro paradigm involves assessing the cytotoxicity of these compounds against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. mdpi.com Results are often expressed as GI50 (Growth Inhibition 50%) or IC50 (Inhibitory Concentration 50%), representing the concentration of the compound required to inhibit cell growth or kill 50% of the cells, respectively.

One study designed and synthesized a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives as potential aromatase inhibitors for breast cancer therapy. nih.gov Aromatase is a key enzyme in estrogen biosynthesis. nih.gov Compound 6g from this series demonstrated promising cytotoxicity with GI50 values of 11.35 µM against MCF-7 (breast cancer), 11.58 µM against MDA-MB-231 (breast cancer), 14.46 µM against A-498 (kidney cancer), and 15.77 µM against A-549 (lung cancer) cell lines. nih.gov Another class of compounds, 3-(2'-bromopropionylamino)-benzamides, also showed potent cytotoxicity against various solid tumor cell lines, with some exhibiting IC50 values under 6.5 µM. nih.gov The antitumor activity of Benzamide Riboside has also been demonstrated in malignant cell lines, where it functions by inhibiting inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) and inducing apoptosis. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cell Line | Cancer Type | Measurement | Value (µM) | Reference |

|---|---|---|---|---|---|

| 6g | MCF-7 | Breast | GI50 | 11.35 | nih.gov |

| 6g | MDA-MB-231 | Breast | GI50 | 11.58 | nih.gov |

| 6g | A-498 | Kidney | GI50 | 14.46 | nih.gov |

| 6g | A-549 | Lung | GI50 | 15.77 | nih.gov |

| Various | Solid Tumor Lines | Various | IC50 | < 6.5 | nih.gov |

To investigate antiviral properties while avoiding the handling of highly pathogenic viruses, researchers often use surrogate systems like viral pseudotyping. nih.gov In this method, the envelope glycoprotein (B1211001) (GP) of a dangerous virus, such as Ebola (EBOV) or Marburg (MARV), is expressed on the surface of a replication-deficient, non-pathogenic virus. This allows for the study of viral entry mechanisms and the screening of entry inhibitors in a lower biosafety level laboratory.

A study focusing on 4-(aminomethyl)benzamides identified them as potent inhibitors of filovirus entry. nih.gov The efficacy is typically measured by the half-maximal effective concentration (EC50). Several compounds, including 20, 23, 32, 33, and 35 , were identified as superior inhibitors of infectious EBOV and MARV. nih.gov Another benzamide derivative, AH0109 , was identified as a potent inhibitor of HIV-1 replication, with an EC50 of 0.7 µM, acting by impairing reverse transcription and cDNA nuclear import. nih.gov

Table 4: In Vitro Antiviral Activity of Selected Benzamide Derivatives

| Compound | Virus | Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| CBS1118 | EBOV and MARV | EC50 | < 10 | nih.gov |

| AH0109 | HIV-1 | EC50 | 0.7 | nih.gov |

The neuromodulatory activities of benzamide derivatives are often explored through receptor binding assays. These in vitro tests measure the affinity of a compound for specific receptor subtypes in the central nervous system. Sigma receptors (σ1 and σ2) are implicated in various neurological functions and are a target of interest for benzamide compounds.

Research into substituted aminobutyl-benzamides has explored their structure-activity relationships concerning binding to σ1 and σ2 receptors. nih.gov For example, the compound 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide (1) is a highly potent and selective σ2 receptor ligand. nih.gov Studies on analogs of this compound, where the amine ring structure was varied, demonstrated that the location of the nitrogen atom within a constrained ring is critical for high σ2 receptor binding affinity and selectivity. nih.gov Such binding assays are fundamental in identifying compounds with the potential to modulate neurotransmitter systems for treating neurological or psychiatric disorders.

In Vivo Pharmacological Efficacy Studies in Animal Models

For instance, the in vivo efficacy of benzamide-based FtsZ inhibitors has been tested in mouse models of systemic bacterial infections. nih.gov The prodrug TXH1033 , which converts to the active FtsZ inhibitor TXH9179 , exhibited enhanced efficacy when administered intravenously and orally in treating a mouse model of peritonitis caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, the anti-inflammatory activity of N-phenylcarbamothioylbenzamides 1e and 1h was confirmed in a carrageenan-induced paw edema model in mice, where they showed significantly higher activity (61.45% and 51.76% inhibition, respectively) compared to the reference drug indomethacin (22.43%). nih.gov In the realm of oncology, Benzamide Riboside has demonstrated potent in vivo cytotoxic activity in mouse models of L1210 leukemia. nih.gov These animal studies are an indispensable step in the preclinical cascade, bridging the gap between cell-based assays and potential human clinical trials.

Efficacy Evaluation in Relevant Disease Models (e.g., Gastric Motility, Neuropsychiatric Disorders)

The structural characteristics of benzamide derivatives have led to their investigation in a range of disease models, particularly those related to gastric motility and neuropsychiatric disorders.

Gastric Motility: Certain benzamide derivatives have been identified as prokinetic agents, capable of enhancing gastrointestinal motility. nih.govnih.gov Preclinical evaluation in this context often involves in vivo models in animals to assess the rate of gastric emptying. nih.gov For instance, studies might measure the transit time of a non-absorbable marker through the gastrointestinal tract of rodents or canines following administration of the test compound. In vitro studies using isolated strips of gastric or intestinal tissue can also be employed to determine the compound's direct effects on muscle contraction and to elucidate the underlying pharmacological mechanisms, such as interactions with serotonin (B10506) (5-HT) receptors which are known to modulate gut motility. nih.gov

Neuropsychiatric Disorders: The benzamide scaffold is a common feature in a number of antipsychotic drugs. nih.gov Consequently, novel benzamide derivatives are frequently screened for their potential efficacy in animal models of neuropsychiatric conditions. These models aim to replicate specific symptoms of human disorders. For example, locomotor activity tests can be used to assess potential sedative or stimulant effects, while models of psychosis, such as amphetamine-induced hyperlocomotion or prepulse inhibition of the startle reflex, can indicate potential antipsychotic activity. The affinity of these compounds for dopamine (B1211576) receptors, particularly the D2 subtype, is a key area of investigation, given the role of dopamine in the pathophysiology of schizophrenia and other psychotic disorders. nih.gov

Biodistribution Studies in Animal Models (e.g., Radiopharmaceutical Imaging Agents for Melanoma)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is a critical component of preclinical research. Biodistribution studies, which map the localization of a compound within an organism, are particularly important for the development of targeted therapies and imaging agents.

Radiopharmaceutical Imaging Agents for Melanoma: A significant area of research for benzamide derivatives has been their development as radiolabeled agents for the imaging and therapy of melanoma. nih.govnih.gov Many benzamide structures have shown a high affinity for melanin, a pigment that is abundant in most melanoma cells. nih.gov

For preclinical biodistribution studies in this context, the benzamide derivative is typically labeled with a radionuclide, such as iodine-123, iodine-131, or a positron-emitting isotope for Positron Emission Tomography (PET) imaging. auntminnie.com The radiolabeled compound is then administered to animal models bearing melanoma tumors. At various time points after administration, the animals are imaged, and/or tissues and organs are collected to quantify the amount of radioactivity present. This data allows researchers to determine the extent of tumor uptake of the radiopharmaceutical, as well as its clearance from the body and accumulation in non-target organs. High tumor-to-background ratios are a desirable characteristic for a potential imaging agent.

These preclinical biodistribution studies are essential for assessing the potential of a benzamide derivative as a diagnostic tool for detecting melanoma and its metastases, or as a therapeutic agent for targeted radionuclide therapy. nih.gov

While specific data for (S)-4-(3-Aminobutyl)benzamide is not available, the established preclinical research paradigms for the broader class of benzamide derivatives provide a clear roadmap for how its biological activities could be systematically investigated. Such studies would be necessary to determine its potential utility in areas such as gastroenterology, psychiatry, or oncology.

Advanced Research Methodologies and Computational Approaches in Benzamide Chemistry

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a benzamide (B126) derivative, and its biological target at an atomic level. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This process involves placing the ligand in various conformations within the active site of the target protein to identify the most favorable binding mode, which is often quantified by a docking score. mdpi.comnih.gov

For benzamide derivatives, docking studies have been instrumental in elucidating binding modes with various targets, including enzymes and receptors. mdpi.comnih.gov These studies reveal crucial interactions, such as:

Hydrogen Bonds: The amide group of the benzamide scaffold frequently participates in hydrogen bonding with amino acid residues in the target's active site. nih.gov

Hydrophobic Interactions: The phenyl rings of benzamide compounds often engage in hydrophobic interactions with nonpolar residues of the protein. mdpi.combenthamdirect.com

π-π Stacking: Aromatic rings in the ligand can form π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. mdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations are employed to study the stability and conformational changes of the ligand-protein complex over time. rsc.orgtandfonline.com MD simulations provide insights into the dynamic nature of these interactions, helping to validate the docking poses and assess the stability of the complex. tandfonline.com For instance, the root mean square deviation (RMSD) is calculated during simulations to determine the stability of the protein-ligand complex. tandfonline.com

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Significance in Binding |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O | Asparagine, Arginine, Serine mdpi.comnih.govnih.gov | Key for affinity and specificity |

| π-π Stacking | Benzene (B151609) Ring | Tryptophan, Tyrosine mdpi.comnih.gov | Stabilizes the complex |

| Hydrophobic Contact | Phenyl Ring, Alkyl Chains | Isoleucine, Leucine, Valine mdpi.combenthamdirect.com | Contributes to binding affinity |

| Metal Coordination | Zinc-Binding Group (in specific inhibitors) | Zinc ion in active site benthamdirect.comnih.gov | Essential for inhibition in metalloenzymes |

Table 1: Common ligand-target interactions for benzamide derivatives identified through molecular docking and dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. archivepp.comnih.gov In the context of benzamide chemistry, 3D-QSAR models are developed to understand how structural variations in benzamide derivatives affect their inhibitory potency against a specific target. nih.govresearchgate.net These models provide guidelines for designing new compounds with enhanced activity. researchgate.net

The process involves aligning a dataset of benzamide derivatives with known activities and generating molecular descriptors that represent their structural and chemical features. nih.gov A mathematical model is then built to establish a relationship between these descriptors and the observed biological activity. chemijournal.com The predictive power of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). nih.govresearchgate.net A high q² value indicates good predictive ability. researchgate.net

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors yielded a model with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). researchgate.net Similarly, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model for aryl benzamide derivatives as mGluR5 modulators showed a cross-validated correlation coefficient (Q²) of 0.70. mdpi.comnih.gov Such models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, electrostatic charge) would increase or decrease activity, guiding the design of more potent molecules. mdpi.com

| QSAR Study | Compound Class | Target | r² / R² | q² / Q² | Key Finding |

| 3D-QSAR researchgate.net | Aminophenyl benzamides | Histone Deacetylase (HDAC) | 0.99 | 0.85 | Hydrophobic character is crucial for inhibitory activity. |

| CoMSIA nih.gov | Aryl benzamides | mGluR5 | 0.89 | 0.70 | Steric and electrostatic fields are significant for activity. |

| 3D-QSAR nih.gov | Benzamide derivatives | Glucokinase | >0.98 | >0.52 | Identified key pharmacophore features for glucokinase activation. |

| 3D-QSAR chemijournal.com | Benzoxazole benzenesulfonamides | Fructose-1,6-bisphosphatase | 0.9686 | 0.7203 | Correlated H-bond donor/acceptor groups with activity. |

Table 2: Examples of statistical parameters from QSAR studies on benzamide derivatives.

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.comdrugtargetreview.com This method allows for the efficient identification of "hits"—compounds that modulate the activity of a biological target in a desired manner. bmglabtech.com HTS is a cornerstone of modern drug discovery, enabling the screening of large compound libraries in a cost-effective and timely fashion. bmglabtech.comdrugtargetreview.com

The HTS process generally involves several key steps:

Assay Development: A robust and sensitive biochemical or cell-based assay is developed and optimized for an automated platform.

Library Screening: Large, diverse libraries of small molecules are tested against the biological target using robotic liquid handling systems and detectors. drugtargetreview.com

Hit Identification: Compounds that show significant activity are identified as "hits."

Hit Confirmation and Validation: The activity of the initial hits is confirmed through re-testing, often using secondary assays to eliminate false positives. drugtargetreview.com

In the context of benzamide chemistry, HTS can be used to screen libraries for compounds that inhibit a particular enzyme or modulate a specific receptor. For example, HTS campaigns have been used to identify inhibitors for targets like fatty acid amide hydrolase and sirtuin 5. nih.govmdpi.com The hits from these screens often serve as the starting point for lead optimization, where medicinal chemists modify the structure to improve potency, selectivity, and pharmacokinetic properties. bmglabtech.com

| Stage | Description | Key Technologies | Outcome |

| Preparation | Design and optimization of a biological assay; preparation of compound library plates. | Assay development tools, compound management systems. | A robust, miniaturized, and automated assay. |

| Automation | Robotic screening of the compound library against the target. | Liquid handling devices, robotics, microplate readers. bmglabtech.com | Raw data from thousands to millions of data points. |

| Data Analysis | Processing of raw data to identify compounds with significant activity. | Dedicated software, statistical analysis tools. | A list of initial "hits". |

| Hit Validation | Re-testing of hits and performing secondary assays to confirm activity and rule out artifacts. drugtargetreview.com | Orthogonal assays, dose-response curve generation. | Confirmed "lead" compounds for further development. |

Table 3: Key stages of a High-Throughput Screening (HTS) campaign.

In Silico Predictive Modeling for Pharmacokinetic Properties

In silico predictive modeling has become an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). springernature.comnih.gov These computational tools predict the drug-like properties of molecules before they are synthesized, saving significant time and resources. springernature.comhilarispublisher.com

These models use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. unar.ac.id Common predicted properties include:

Absorption: Parameters like aqueous solubility, membrane permeability (e.g., Caco-2 permeability), and oral bioavailability are predicted. nih.gov

Distribution: Models can estimate a compound's ability to cross the blood-brain barrier and its binding affinity to plasma proteins.

Metabolism: In silico tools can predict the sites of metabolism on a molecule and its potential to interact with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. hilarispublisher.comresearchgate.net

Excretion: While less commonly predicted, models can provide insights into potential routes of elimination.

A variety of computational approaches are used, including QSAR-based methods, machine learning, and deep learning models. nih.govcomputabio.com Web-based platforms and software like SwissADME and pkCSM allow researchers to quickly evaluate these properties for novel compounds. springernature.comuq.edu.au By filtering out compounds with predicted poor ADMET profiles early on, researchers can focus on candidates with a higher probability of success in later stages of drug development. acs.org

| Pharmacokinetic Property | Predicted Parameter | Computational Method/Tool | Importance in Drug Development |

| Absorption | Aqueous Solubility | QSAR, Machine Learning Models nih.gov | Affects how well a drug is absorbed after oral administration. |

| Caco-2 Permeability | In silico prediction models nih.gov | Indicates potential for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Classification models | Determines if a compound can reach targets in the central nervous system. |

| Plasma Protein Binding | QSAR models | Affects the amount of free drug available to act on the target. | |

| Metabolism | CYP Enzyme Inhibition | Pharmacophore modeling, Neural Networks hilarispublisher.comresearchgate.net | Predicts potential for drug-drug interactions. |

| Sites of Metabolism | Neural Networks (e.g., XenoSite) springernature.com | Guides structural modifications to improve metabolic stability. |

Table 4: Common pharmacokinetic properties and the in silico models used for their prediction.

Future Research Directions and Translational Research Avenues for S 4 3 Aminobutyl Benzamide Derivatives

Discovery and Development of Novel Therapeutic Lead Compounds

The benzamide (B126) moiety is a well-established pharmacophore present in a wide range of bioactive compounds. nih.gov The future development of (S)-4-(3-aminobutyl)benzamide derivatives will likely focus on structural modifications to target a variety of enzymes and receptors implicated in human diseases. Research into other benzamide derivatives has demonstrated significant potential in oncology and neurodegeneration, offering a roadmap for future exploration.

For instance, novel benzamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov One such derivative, compound 13f , demonstrated potent anticancer activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.30 μM and excellent PARP-1 inhibitory effect (IC₅₀ = 0.25 nM). nih.gov This suggests that modifying the this compound structure could yield new anticancer agents.

Similarly, small molecule inhibitors of lysine (B10760008) deacetylases (KDACs), also known as histone deacetylases (HDACs), are promising cancer therapeutics. nih.gov A novel class of KDAC inhibitors featuring an aminophenyl-benzamide headgroup has been developed, with one compound showing improved antitumour profiles in preclinical models of ovarian cancer. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, benzamide derivatives have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE). nih.gov The strategic design of benzenesulfonamides carrying a benzamide moiety has led to compounds with significant, nanomolar-level inhibitory potential against both AChE and carbonic anhydrase isoenzymes (hCA I and hCA II). nih.gov

Future efforts should involve creating and screening libraries of this compound derivatives to identify lead compounds with high potency and selectivity for specific therapeutic targets.

Table 1: Bioactivity of Various Benzamide Derivatives

| Compound | Target | Bioactivity (IC₅₀ or Kᵢ) | Therapeutic Area | Reference |

|---|---|---|---|---|

| Compound 13f | PARP-1 | 0.25 nM (IC₅₀) | Oncology | nih.gov |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM (IC₅₀) | Neurodegeneration | nih.gov |

| Compound 3g | hCA I | 4.07 nM (Kᵢ) | Multiple | nih.gov |

| Compound 3f | AChE | 8.91 nM (Kᵢ) | Neurodegeneration | nih.gov |

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex multifactorial diseases, such as Alzheimer's disease and many cancers, often involve the dysregulation of multiple biological pathways. nih.gov This complexity challenges the traditional "one-target, one-drug" paradigm, paving the way for polypharmacology—the design of single chemical entities that can modulate multiple targets simultaneously. The benzamide scaffold is particularly well-suited for developing such multi-targeted ligands. mdpi.com

A significant area of research is the development of dual inhibitors for Alzheimer's disease. For example, compounds that can inhibit both acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the formation of amyloid-β plaques, are highly sought after. nih.gov A series of novel benzamides were designed and synthesized as potential dual inhibitors of AChE and BACE1. nih.gov One of the most active compounds, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) , showed potent inhibition of AChE with an IC₅₀ of 0.056 µM and was also the most active against BACE1 in the series. nih.gov

Future research on this compound derivatives should explore the rational design of compounds that can interact with multiple, disease-relevant targets. This could involve, for example, creating derivatives that combine PARP inhibition with KDAC inhibition for cancer, or AChE inhibition with BACE1 inhibition for neurodegenerative disorders. Molecular modeling and dynamic simulations will be crucial tools in designing these multi-targeted agents and understanding their mechanism of action at a molecular level. nih.gov

Innovative Synthetic Pathways for Scalable and Enantioselective Production

The therapeutic efficacy and safety of chiral molecules like this compound are critically dependent on their stereochemistry. Therefore, the development of innovative, scalable, and enantioselective synthetic pathways is paramount for future translational research. Traditional synthetic methods can be inefficient or require harsh conditions. nih.gov Modern approaches, particularly those involving biocatalysis, offer sustainable and highly selective alternatives.

Biocatalysis, using enzymes such as imine reductases (IREDs) or amine oxidases, has emerged as a powerful tool for producing enantiomerically pure amines and their derivatives. digitellinc.comconsensus.app For example, a biocatalytic route using an IRED was developed for the large-scale, enantioselective synthesis of a morpholine (B109124) derivative, yielding over 180 kg of the intermediate with high purity. digitellinc.com This highlights the industrial applicability of enzymatic methods.

Future synthetic strategies for this compound derivatives should focus on:

Asymmetric Catalysis : Employing chiral catalysts or biocatalysts to ensure high enantiomeric excess. Multi-catalytic, one-pot cascade reactions can improve efficiency and reduce waste. researchgate.net

Process Optimization : Streamlining reaction steps and purification methods to create a cost-effective and scalable manufacturing process.

Green Chemistry : Utilizing environmentally benign solvents and reagents to minimize the ecological footprint of the synthesis.

Developing robust and efficient synthetic routes will be a critical step in translating promising lead compounds from the laboratory to clinical development.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, a systems-level approach is necessary. nih.gov The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of how these compounds affect biological systems. nih.gov This approach moves beyond single-target interactions to elucidate the broader impact on cellular networks and pathways. nih.govbenthamscience.com

Multi-omics data integration allows researchers to:

Uncover Mechanisms of Action : By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to compound treatment, researchers can identify the pathways being modulated. nih.gov

Identify Novel Targets : Correlating omics data can reveal unexpected connections between a compound's activity and specific biological pathways, potentially uncovering new therapeutic targets. nih.gov

Discover Biomarkers : Omics data can help identify biomarkers that predict a patient's response to a particular derivative, paving the way for personalized medicine.

Build Predictive Models : Integrating diverse datasets can help create computational models that predict the efficacy and potential off-target effects of new derivatives before extensive preclinical testing. nih.gov

By applying a systems biology approach, future research can accelerate the drug discovery process for this compound derivatives, leading to a more profound understanding of their biological effects and a higher probability of successful clinical translation. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (S)-4-(3-Aminobutyl)benzamide derivatives, and how are stereochemical purity ensured?

- Methodological Answer : A two-step protocol is commonly employed: (1) condensation of 4-carboxybenzamide with 3-aminobutanol derivatives, followed by (2) chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (S)-enantiomer. Stereochemical validation is performed via circular dichroism (CD) spectroscopy and X-ray crystallography of intermediates .

- Key Considerations : Use of enantiopure starting materials (e.g., (S)-3-aminobutanol) reduces racemization risks during synthesis. Reaction monitoring via thin-layer chromatography (TLC) with ninhydrin staining ensures amine group integrity .

Q. How is the structural integrity of this compound validated in novel derivatives?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry, while mass spectrometry (HRMS-ESI) verifies molecular weight. For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and confirms the (S)-configuration. IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : PARP-1 inhibition assays using recombinant human PARP-1 enzyme and NAD⁺ as a substrate are standard. Activity is quantified via fluorescence-based detection of ADP-ribose polymers. IC₅₀ values <1 μM indicate high potency, as seen in structurally related 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives . Parallel cytotoxicity screening in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays identifies selective inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and cellular models?

- Methodological Answer : Discrepancies often arise from differential cell permeability or off-target effects. To address this:

- Perform cellular thermal shift assays (CETSA) to confirm target engagement in live cells.

- Use siRNA knockdown of the target enzyme (e.g., PARP-1) to validate mechanism-specific activity.

- Compare results with structurally distinct inhibitors (e.g., olaparib) to rule out assay artifacts .

Q. What strategies enhance selectivity of this compound derivatives for HDAC isoforms over PARP-1?

- Methodological Answer : Introduce bulkier substituents at the 3-aminobutyl side chain to exploit HDAC isoform-specific binding pockets (e.g., HDAC1/2 vs. HDAC6). For example, replacing the benzamide’s phenyl ring with a 4-(trifluoromethyl) group increases HDAC selectivity by 30-fold, as demonstrated in MS-275 analogues .

Q. How do researchers analyze structure-activity relationships (SAR) for optimizing pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) and correlate with metabolic stability in liver microsomes. Derivatives with logP <3 show improved aqueous solubility.

- Metabolic Stability : Incubate compounds with human cytochrome P450 enzymes (e.g., CYP3A4) and quantify parent compound degradation via LC-MS. Fluorine substitution at the benzamide ring reduces oxidative metabolism .

Q. What computational methods predict binding modes of this compound to epigenetic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with HDAC2 (PDB: 4LX9) or PARP-1 (PDB: 5DS3) crystal structures identifies key interactions:

- Hydrogen bonding between the benzamide carbonyl and Arg34 (PARP-1).

- Hydrophobic packing of the 3-aminobutyl chain in HDAC’s Zn²⁺-binding pocket.

MD simulations (>100 ns) assess binding stability and guide substituent modifications .

Data Contradiction and Reproducibility

Q. How should researchers address variability in IC₅₀ values across studies for similar benzamide derivatives?

- Methodological Answer : Standardize assay conditions:

- Use identical enzyme batches (e.g., commercial PARP-1 from Sigma-Aldrich).

- Normalize activity to a reference inhibitor (e.g., 3-aminobenzamide for PARP-1 studies).

- Report IC₅₀ values with 95% confidence intervals from triplicate experiments .

Q. Why might in vivo efficacy of this compound analogues diverge from in vitro predictions?

- Methodological Answer : Poor blood-brain barrier (BBB) penetration or rapid renal clearance may limit efficacy. To mitigate:

- Measure plasma protein binding (equilibrium dialysis) and adjust dosing regimens.

- Use deuterated analogs to prolong half-life, as shown in HDAC inhibitor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.